1-(4-Hydroxyphenyl)ethanone Oxime
Overview
Description
4-Hydroxyacetophenone oxime is a chemical compound derived from 4-hydroxyacetophenone. It is an oxime, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group. This compound is known for its role as an impurity in acetaminophen (paracetamol) and has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyacetophenone oxime can be synthesized through the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically involves refluxing the mixture to obtain the oxime in moderate to good yields .
Industrial Production Methods: A catalytic process for preparing 4-hydroxyacetophenone oxime involves reacting 4-hydroxyacetophenone with ammonia and hydrogen peroxide in the liquid phase. This reaction is carried out in the presence of a titanium-containing molecular sieve, which acts as a catalyst. The process is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyacetophenone oxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime into an amide.
Hydrolysis: The oxime can be hydrolyzed to form the corresponding ketone and hydroxylamine.
Common Reagents and Conditions:
Beckmann Rearrangement: Catalysts such as Amberlyst 15 and acids like acetic acid are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed:
Amides: Formed through Beckmann rearrangement.
Ketones and Hydroxylamine: Formed through hydrolysis.
Scientific Research Applications
4-Hydroxyacetophenone oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxyacetophenone oxime involves its conversion into other compounds through chemical reactions. For instance, during the Beckmann rearrangement, the oxime undergoes a structural rearrangement to form an amide. This process involves the migration of a substituent from the carbon atom to the nitrogen atom, facilitated by the presence of an acid catalyst .
Comparison with Similar Compounds
Acetophenone Oxime: Similar in structure but lacks the hydroxyl group.
Cyclohexanone Oxime: Used in the production of ε-caprolactam, a precursor to nylon.
Benzophenone Oxime: Another oxime used in organic synthesis.
Uniqueness: 4-Hydroxyacetophenone oxime is unique due to the presence of the hydroxyl group, which imparts different chemical properties and reactivity compared to other oximes. This functional group allows for additional hydrogen bonding and interactions, making it useful in specific synthetic applications .
Properties
IUPAC Name |
4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSQTRWIYKUSF-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067854 | |
Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34523-34-7 | |
Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxyacetophenone Oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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